molecular formula C39H43NO12 B1194318 N-Benzyladriamycin-14-valerate CAS No. 98983-21-2

N-Benzyladriamycin-14-valerate

Katalognummer B1194318
CAS-Nummer: 98983-21-2
Molekulargewicht: 717.8 g/mol
InChI-Schlüssel: IUKSGXMOHXEUJY-YWVRLZQXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Benzyladriamycin-14-valerate (AD 198) is a semisynthetic anthracycline analogue . It is superior to doxorubicin (DOX) both in vitro and in experimental rodent tumor models . It demonstrates cytotoxic superiority over doxorubicin through its circumvention of multiple mechanisms of drug resistance .


Chemical Reactions Analysis

AD 198 is known to induce apoptosis through Protein Kinase C-δ–Induced Phosphorylation of Phospholipid Scramblase 3 . Overexpression of PKC-δ, but not the kinase-defective PKC-δ, and AD 198 treatment enhanced threonine phosphorylation of PLS3 .


Physical And Chemical Properties Analysis

AD 198 is a solid substance . It has an empirical formula (Hill Notation) of C39H43NO12 and a molecular weight of 717.76 . It is soluble in DMSO (>10 mg/mL) but insoluble in water .

Wissenschaftliche Forschungsanwendungen

  • Cytotoxicity and Drug Resistance : AD 198 exhibits cytotoxicity comparable to Adriamycin (ADR), but with decreased cardiotoxicity. It can circumvent multidrug resistance due to either P-glycoprotein overexpression or reduced topoisomerase II activity. Intracellular biotransformation contributes to its cytotoxicity, and both N-benzyl and C14-valerate substitutions are required for its stability and activity against drug-resistant cells (Lothstein, Rodrigues, Sweatman, & Israel, 1998).

  • Interaction with Protein Kinase C : AD 198 selectively targets the phorbol ester-binding C1b domain of protein kinase C-delta (PKC-delta). Molecular modeling suggests that the 14-valerate side chain of AD 198 is critical for this interaction, indicating a unique mechanism of action different from that of doxorubicin (DOX) (Roaten, Kazanietz, Sweatman, Lothstein, Israel, & Parrill, 2001).

  • Cytoplasmic Localization and Drug Trafficking : AD 198 demonstrates a distinct intracellular accumulation and distribution compared to ADR. It localizes in the cytoplasm, avoiding extrusion by P-glycoprotein in resistant cells, which suggests differences in intracellular drug trafficking (Lothstein, Wright, Sweatman, & Israel, 1992).

  • Effects on Cell Cycle and DNA Synthesis : AD 198 influences cell growth, cell cycle distribution, and DNA synthesis in various cell types. It shows delayed but profound effects on cell-cycle progression and causes a pattern of continuing DNA damage in cultured cells briefly exposed to the drug (Traganos, Israel, Silber, Seshadri, Kirschenbaum, & Potměšil, 1985).

  • Cardioprotective Effects : AD 198, despite having the same ring structure as DOX which generates reactive oxygen species, appears to be cardioprotective through its ability to activate PKC-ϵ. This suggests that its net cardiac effect is protection, despite ROS production (Hofmann, Israel, Koseki, Laskin, Gray, Janik, Sweatman, & Lothstein, 2007).

Wirkmechanismus

The principal cellular action of AD 198 is PKC activation through binding to the C1b (diacylglycerol binding) regulatory domain . During apoptosis, activated protein kinase C-δ (PKC-δ) translocates to mitochondria and phosphorylates PLS3 . This establishes that AD198-activated PKC-δ induces phosphorylation of mitochondrial PLS3 at Thr 21 and that PLS3 is a critical downstream effector of PKC-δ in AD198-induced apoptosis .

Safety and Hazards

In hematotoxicity studies, AD 198 produced a 45% reduction in white blood cell count, with recovery by day 10 . By contrast, doxorubicin produced an 80% decline in white blood cell count with only partial recovery by day 17 . This suggests that AD 198 may have less hematotoxicity compared to doxorubicin.

Eigenschaften

IUPAC Name

[2-[(2S,4S)-4-[(2R,4S,5S,6S)-4-(benzylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H43NO12/c1-4-5-14-28(42)50-19-27(41)39(48)16-23-31(38(47)33-32(36(23)45)35(44)22-12-9-13-25(49-3)30(22)37(33)46)26(17-39)52-29-15-24(34(43)20(2)51-29)40-18-21-10-7-6-8-11-21/h6-13,20,24,26,29,34,40,43,45,47-48H,4-5,14-19H2,1-3H3/t20-,24-,26-,29-,34+,39-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKSGXMOHXEUJY-YWVRLZQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OC5CC(C(C(O5)C)O)NCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O[C@H]5C[C@@H]([C@@H]([C@@H](O5)C)O)NCC6=CC=CC=C6)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H43NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40243893
Record name N-benzyladriamycin-14-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

717.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyladriamycin-14-valerate

CAS RN

98983-21-2
Record name 2-[1,2,3,4,6,11-Hexahydro-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-4-[[2,3,6-trideoxy-3-[(phenylmethyl)amino]-α-L-lyxo-hexopyranosyl]oxy]-2-naphthacenyl]-2-oxoethyl (2S,4S)-pentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98983-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzyladriamycin-14-valerate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098983212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-benzyladriamycin-14-valerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40243893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Benzyladriamycin-14-valerate
Reactant of Route 2
Reactant of Route 2
N-Benzyladriamycin-14-valerate
Reactant of Route 3
N-Benzyladriamycin-14-valerate
Reactant of Route 4
N-Benzyladriamycin-14-valerate
Reactant of Route 5
Reactant of Route 5
N-Benzyladriamycin-14-valerate
Reactant of Route 6
N-Benzyladriamycin-14-valerate

Q & A

Q1: How does AD 198 differ from traditional anthracyclines like doxorubicin in terms of its mechanism of action?

A1: Unlike doxorubicin, which primarily acts through DNA intercalation and topoisomerase II inhibition, AD 198 exerts its cytotoxic effects by binding to the C1b regulatory domain of protein kinase C (PKC) isoforms. [, ] This interaction leads to enzyme activation and triggers apoptosis in various cell lines. [, ]

Q2: What is the role of PKC-δ in AD 198-induced apoptosis?

A2: PKC-δ plays a crucial role in AD 198-induced apoptosis. Studies show that inhibiting PKC-δ with rottlerin or using a dominant-negative PKC-δ expression vector protects cells from AD 198-induced cell death. [] AD 198 activates PKC-δ holoenzyme, leading to mitochondrial membrane depolarization (Δψm) and cytochrome c release, ultimately triggering apoptosis. []

Q3: Can Bcl-2, a known inhibitor of apoptosis, block AD 198-induced cell death?

A3: Interestingly, AD 198 can overcome the anti-apoptotic effects of Bcl-2. [] Even in cells overexpressing Bcl-2, AD 198 effectively induces apoptosis, highlighting its ability to bypass this common resistance mechanism. []

Q4: Does AD 198 induce apoptosis through the mitochondrial permeability transition pore complex (PTPC)?

A4: No, AD 198-mediated apoptosis operates independently of PTPC activation. Studies using cyclosporin A, a PTPC inhibitor, show no impact on AD 198-induced Δψm and cytochrome c release, suggesting an alternative mechanism for mitochondrial involvement. []

Q5: What is the role of phospholipid scramblase 3 (PLS3) in AD 198-induced apoptosis?

A5: AD 198-activated PKC-delta phosphorylates PLS3 at Thr21, a critical step in AD 198-induced apoptosis. [] Overexpressing PLS3 enhances sensitivity to AD 198, while downregulating it decreases sensitivity, highlighting its importance in the apoptotic pathway. []

Q6: What modifications differentiate the structure of AD 198 from doxorubicin?

A6: AD 198 incorporates two key structural modifications compared to doxorubicin: an N-benzyl substitution on the glycosidic amine and a 14-valerate side chain. [, ] These modifications contribute to its unique pharmacological properties. []

Q7: How do the N-benzyl and C14-valerate substitutions contribute to AD 198's ability to circumvent multidrug resistance?

A7: Both substitutions are essential for AD 198's ability to overcome P-glycoprotein-mediated drug efflux, a common multidrug resistance mechanism. The C14-valerate substitution, in particular, plays a critical role in its cytoplasmic localization and resistance to P-glycoprotein. [, ]

Q8: Does altering the length of the 14-O-acyl chain affect the pharmacological properties of AD 198?

A8: Yes, modifying the 14-O-acyl chain length impacts AD 198's cytotoxicity and its ability to bypass multidrug resistance mechanisms. Studies using congeners with varying chain lengths revealed that a minimum of five carbons (as in valerate) is crucial for optimal activity and P-glycoprotein circumvention. []

Q9: How does the cross-resistance profile of AD 198 differ from traditional multidrug resistance mechanisms?

A9: Unlike multidrug resistance mediated by P-glycoprotein, MRP, or altered topoisomerase II activity, AD 198 resistance exhibits high structural specificity. [] Cross-resistance is primarily observed with compounds sharing structural similarities and cytoplasmic localization like AD 198. []

Q10: Is the 14-O-valerate moiety in AD 198 susceptible to cleavage?

A10: Yes, the 14-O-valerate ester linkage in AD 198 can undergo enzymatic and non-enzymatic cleavage, leading to the formation of N-benzyladriamycin (AD 288). [] This metabolic conversion influences AD 198's overall cytotoxicity. []

Q11: Does AD 198 exhibit cardiotoxicity, a significant side effect of doxorubicin?

A11: Despite possessing the quinone ring structure associated with doxorubicin's cardiotoxicity, AD 198 demonstrates a favorable cardiac safety profile. In fact, it exhibits cardioprotective properties attributed to its activation of PKC-ε, a key player in cardioprotective signaling pathways. [, ]

Q12: What are the potential benefits of combining AD 198 with doxorubicin in cancer treatment?

A12: Combining low doses of AD 198 with doxorubicin shows promise in mitigating doxorubicin-induced cardiomyopathy while preserving its antitumor effects. [] This strategy could improve the therapeutic window of doxorubicin-based chemotherapy. []

Q13: What is the role of the scavenger receptor type B1 (SR-B1) in AD 198 delivery to tumor cells?

A13: Myristoyl-5A (MYR-5A) nanotransporters, designed to deliver AD 198, utilize SR-B1 for targeted delivery to Ewing sarcoma cells. [] This selective uptake mechanism enhances therapeutic efficacy and minimizes off-target effects. []

Q14: Can AD 198 overcome resistance mediated by nuclear factor kappaB (NF-κB)?

A14: Yes, AD 198 and AD 445, both 14-O-acylanthracyclines, can bypass NF-κB-induced chemoresistance. [] Although these compounds activate NF-κB through PKC-δ and NAK pathways, this activation does not protect cells from their cytotoxic effects. []

Q15: Does AD 198 show promise as a potential therapeutic option for specific cancers?

A15: Preclinical studies indicate that AD 198 exhibits antitumor activity against various cancers, including:

  • Ewing sarcoma: AD 198 delivered via MYR-5A nanotransporters shows efficacy in preclinical models of Ewing sarcoma. []
  • B-cell malignancies: Targeted liposomal formulations of AD 198 demonstrate potential for treating B-cell malignancies by selectively targeting specific cell surface markers. []
  • Multiple myeloma: AD 198 demonstrates potent anti-tumor activity in TRAF3-deficient mouse B lymphoma and human multiple myeloma models. [, ]
  • Canine transitional cell carcinoma and osteosarcoma: AD 198 effectively inhibits the growth of these canine cancer cells in vitro, suggesting potential veterinary applications. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.